molecular formula C10H14N2O B6622373 6-Methyl-n-propylnicotinamide

6-Methyl-n-propylnicotinamide

Cat. No.: B6622373
M. Wt: 178.23 g/mol
InChI Key: QXPHVVHPNAHPGZ-UHFFFAOYSA-N
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Description

6-Methyl-n-propylnicotinamide is a chemical compound with the molecular formula C10H14N2O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-n-propylnicotinamide typically involves the reaction of 6-methylnicotinic acid with an appropriate propylating agent under controlled conditions. One common method involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions, followed by a series of reactions including ester condensation, ring opening, reduction, halogenation, and amination ring closure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-n-propylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

6-Methyl-n-propylnicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-n-propylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. By influencing NAD+ levels, it can affect various metabolic pathways, including those involved in energy production, DNA repair, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-n-propylnicotinamide is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives

Properties

IUPAC Name

6-methyl-N-propylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-6-11-10(13)9-5-4-8(2)12-7-9/h4-5,7H,3,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPHVVHPNAHPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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